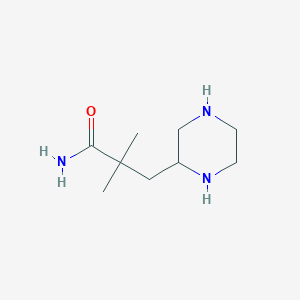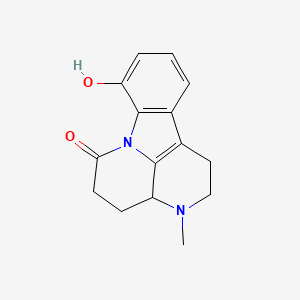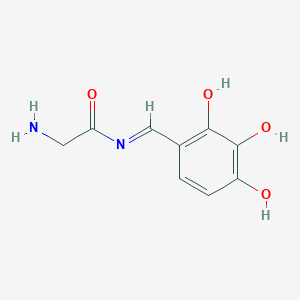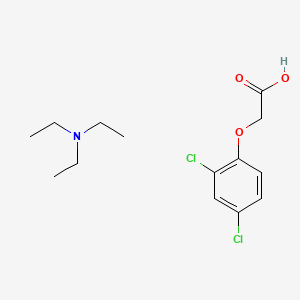
5beta-Pregn-16-en-20-one, 3beta-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Pregn-16-en-20-one, 3beta-hydroxy- is a steroidal compound with the molecular formula C21H32O2. It is a derivative of progesterone and is known for its role as an endogenous neuroactive steroid. This compound is involved in various biological processes and has significant implications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- typically involves the reduction of progesterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solution. The reaction is carried out at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce progesterone to 5beta-Pregn-16-en-20-one, 3beta-hydroxy- .
Chemical Reactions Analysis
Types of Reactions
5beta-Pregn-16-en-20-one, 3beta-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated steroids.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acetic anhydride (Ac2O) can be used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and applications .
Scientific Research Applications
5beta-Pregn-16-en-20-one, 3beta-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role as a neuroactive steroid, influencing the function of gamma-aminobutyric acid (GABA) receptors.
Medicine: Research explores its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- involves its interaction with GABA receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA. This modulation leads to its anxiolytic and anticonvulsant effects. The compound’s molecular targets include the GABA-A receptor subunits, and it influences various signaling pathways involved in neuronal inhibition .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-3beta-ol-20-one:
3alpha-Hydroxy-5beta-pregnan-20-one:
Uniqueness
5beta-Pregn-16-en-20-one, 3beta-hydroxy- is unique due to its specific structural configuration and its potent effects as a neuroactive steroid. Its ability to modulate GABA receptors distinguishes it from other similar compounds, making it a valuable subject of research in neuropharmacology .
Properties
CAS No. |
566-59-6 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14-,15+,16+,18+,19+,20+,21-/m1/s1 |
InChI Key |
SFXPZLCQRZASKK-FOUVRMTGSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)




![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![Propane, 1,1'-[ethylidenebis(oxy)]bis[2,2-dinitro-](/img/structure/B13803690.png)
![1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
